3-[(2-Chlorobenzoyl)hydrazono]-N-(3,4-dichlorophenyl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE is a synthetic organic compound characterized by its complex structure, which includes chlorinated phenyl groups and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the chlorinated phenyl intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized to maximize yield and minimize by-products, often employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols, typically in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
(3E)-3-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3E)-3-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A related compound with similar chlorinated phenyl groups.
Chlorobenzene derivatives: Compounds with chlorinated benzene rings that share structural similarities.
Uniqueness
(3E)-3-{[(2-CHLOROPHENYL)FORMAMIDO]IMINO}-N-(3,4-DICHLOROPHENYL)BUTANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties not found in closely related compounds.
Properties
Molecular Formula |
C17H14Cl3N3O2 |
---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
2-chloro-N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H14Cl3N3O2/c1-10(22-23-17(25)12-4-2-3-5-13(12)18)8-16(24)21-11-6-7-14(19)15(20)9-11/h2-7,9H,8H2,1H3,(H,21,24)(H,23,25)/b22-10+ |
InChI Key |
AIYRIUCTYOSPRG-LSHDLFTRSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1Cl)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1Cl)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.